
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic organic compound featuring an imidazolone ring with an aminomethyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ethylenediamine, followed by the introduction of a formaldehyde source to form the aminomethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
化学反応の分析
Types of Reactions
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazolone ring, potentially leading to the formation of more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups to the aminomethyl moiety.
科学的研究の応用
Chemistry
In chemistry, 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures, which are valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, this compound derivatives are explored for their pharmacological properties. These compounds may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In industry, this compound is utilized in the production of polymers and resins. Its incorporation into polymeric materials can enhance their mechanical and thermal properties, making them suitable for advanced applications.
作用機序
The mechanism by which 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazolone ring.
4-(aminomethyl)benzoic acid: Contains a benzene ring and a carboxylic acid group, differing significantly in chemical properties.
4-(aminomethyl)imidazole: Lacks the carbonyl group present in the imidazolone ring, affecting its reactivity and applications.
Uniqueness
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is unique due to its imidazolone ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile reactivity and the potential for diverse applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C4H7N3O |
|---|---|
分子量 |
113.12 g/mol |
IUPAC名 |
4-(aminomethyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-6-4(8)7-3/h2H,1,5H2,(H2,6,7,8) |
InChIキー |
DTNBMPQTOPIUQI-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)

![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
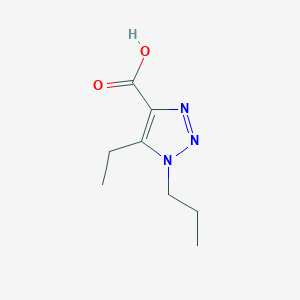
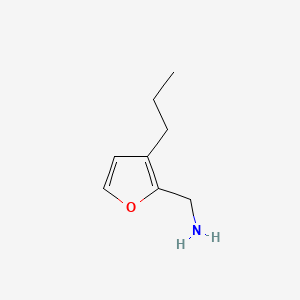
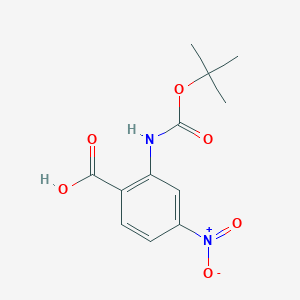


![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)

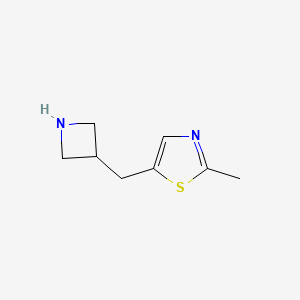

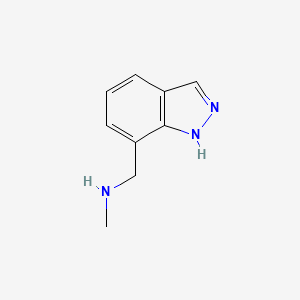
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
